molecular formula C14H11ClN2O B3051456 2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole CAS No. 3384-30-3

2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole

Cat. No.: B3051456
CAS No.: 3384-30-3
M. Wt: 258.7 g/mol
InChI Key: UIPOKFUXNJLYAO-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a chlorophenoxy group attached to the benzodiazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorophenol and 1H-1,3-benzodiazole.

    Formation of Chlorophenoxy Intermediate: 2-chlorophenol is reacted with a suitable alkylating agent, such as chloromethyl methyl ether, under basic conditions to form the 2-chlorophenoxymethyl intermediate.

    Coupling Reaction: The chlorophenoxymethyl intermediate is then coupled with 1H-1,3-benzodiazole in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF), to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert specific functional groups within the molecule.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole has found applications in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromophenoxymethyl)-1H-1,3-benzodiazole: Similar structure with a bromine atom instead of chlorine.

    2-(2-fluorophenoxymethyl)-1H-1,3-benzodiazole: Similar structure with a fluorine atom instead of chlorine.

    2-(2-iodophenoxymethyl)-1H-1,3-benzodiazole: Similar structure with an iodine atom instead of chlorine.

Uniqueness

2-(2-chlorophenoxymethyl)-1H-1,3-benzodiazole is unique due to the presence of the chlorophenoxy group, which imparts specific chemical properties and reactivity. The chlorine atom can influence the compound’s electronic distribution, making it distinct from its bromine, fluorine, and iodine analogs. This uniqueness can affect its biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[(2-chlorophenoxy)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-10-5-1-4-8-13(10)18-9-14-16-11-6-2-3-7-12(11)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPOKFUXNJLYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187484
Record name Benzimidazole, 2-((o-chlorophenoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3384-30-3
Record name Benzimidazole, 2-((o-chlorophenoxy)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003384303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzimidazole, 2-((o-chlorophenoxy)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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